molecular formula C9H8Cl2O B14710324 1-Chloro-1-(4-chlorophenyl)propan-2-one CAS No. 23022-80-2

1-Chloro-1-(4-chlorophenyl)propan-2-one

Cat. No.: B14710324
CAS No.: 23022-80-2
M. Wt: 203.06 g/mol
InChI Key: GYFICIDREQOONV-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-chlorophenyl)propan-2-one, also known as 4’-Chloropropiophenone, is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is characterized by the presence of a chloro group attached to both the phenyl ring and the carbonyl carbon. This compound is of interest due to its applications in organic synthesis and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-1-(4-chlorophenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of safer solvents and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-1-(4-chlorophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-1-(4-chlorophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-chlorophenyl)propan-2-one involves its interaction with various molecular targets. The chloro and carbonyl groups play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-cyclopropyl-propan-1-one: Shares structural similarities but differs in the presence of a cyclopropyl group.

    4-Chloropropiophenone: Lacks the additional chloro group on the carbonyl carbon.

    1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one: Contains a methoxy group and an anilino substituent.

Uniqueness: 1-Chloro-1-(4-chlorophenyl)propan-2-one is unique due to its dual chloro substitution, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

23022-80-2

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

IUPAC Name

1-chloro-1-(4-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H8Cl2O/c1-6(12)9(11)7-2-4-8(10)5-3-7/h2-5,9H,1H3

InChI Key

GYFICIDREQOONV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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